Egfr-IN-451 was identified through a systematic approach involving molecular docking studies and subsequent synthesis of novel pyrimidine derivatives aimed at inhibiting the epidermal growth factor receptor. This classification places it within the realm of targeted cancer therapies, specifically those addressing receptor tyrosine kinases, which are critical in many oncogenic processes .
The synthesis of Egfr-IN-451 involves several key steps that typically include:
These methods highlight the importance of both theoretical and practical approaches in drug design.
The molecular structure of Egfr-IN-451 can be described as follows:
Detailed crystallographic studies or computational modeling may provide insights into its exact binding orientation within the receptor's active site.
Egfr-IN-451 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
The mechanism of action for Egfr-IN-451 primarily involves:
Egfr-IN-451 exhibits several notable physical and chemical properties:
These properties are crucial for evaluating the compound's suitability as a therapeutic agent.
Egfr-IN-451 has significant potential applications in:
EGFR exon 20 insertion (Ex20Ins) mutations represent ~10% of all EGFR mutations in non-small cell lung cancer (NSCLC) and cause structural alterations in the kinase domain that confer resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs). These mutations typically occur in the loop following the C-helix (Met766-Cys775) or within the C-helix itself (Glu762-Tyr764), creating steric hindrance that reduces drug-binding affinity [10]. EGFR-IN-451 is engineered to overcome this limitation through a compact, rigid scaffold that accesses the ATP-binding pocket without steric clashes. Preclinical studies show it inhibits >120 distinct Ex20Ins variants, including Asp770Asn771ins (28.7% of cases) and Val769Asp770ins (20.5% of cases), with IC50 values <50 nM [2] [10].
Table 1: Activity of EGFR-IN-451 Against Common Exon 20 Insertion Variants
Mutation Variant | Location | IC50 (nM) | Inhibition Mechanism |
---|---|---|---|
Asp770_Asn771insNPG | Post-C-helix loop | 32 | Direct ATP-competitive binding |
Val769_Asp770insASV | Post-C-helix loop | 41 | Stabilizes inactive kinase conformation |
A763_Y764insFQEA | C-helix | 18 | Restores C-helix stability |
Ser768_Asp770dup | Post-C-helix loop | 56 | Bypasses steric bulk via compact size |
EGFR-IN-451 employs an irreversible covalent binding mechanism centered on a reactive acrylamide warhead. This group forms a permanent Michael adduct with cysteine 797 (C797) in the EGFR kinase domain, adjacent to the ATP-binding site. Kinetic analyses reveal a two-step process:
A key advantage of EGFR-IN-451 is its >100-fold selectivity for Ex20Ins-mutant EGFR over wild-type (WT) EGFR. This is achieved through:
EGFR-IN-451 potently suppresses oncogenic signaling cascades in Ex20Ins-mutant NSCLC models:
EGFR-IN-451 enhances ligand-independent ubiquitination of Ex20Ins-mutant receptors by promoting Cbl recruitment. Key mechanisms include:
Table 2: Effects on EGFR Trafficking and Degradation
Parameter | Baseline (Ex20Ins EGFR) | EGFR-IN-451 Treatment | Mechanistic Basis |
---|---|---|---|
Ubiquitination half-maximal dose | 15 ng/mL EGF | 3 ng/mL EGF | Enhanced Cbl-Grb2 cooperativity |
Internalization mode (low EGF) | Clathrin-mediated (CME) | CME (95%) | Insufficient ubiquitination |
Internalization mode (high EGF) | CME dominant | Clathrin-independent (80%) | Threshold ubiquitination achieved |
Lysosomal degradation rate | 0.08 h−1 | 0.35 h−1 | Accelerated MVB sorting via ESCRT |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3